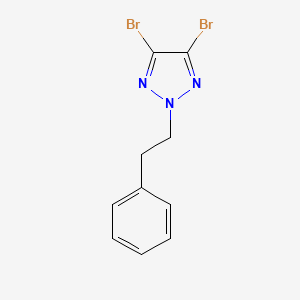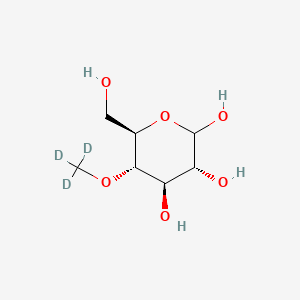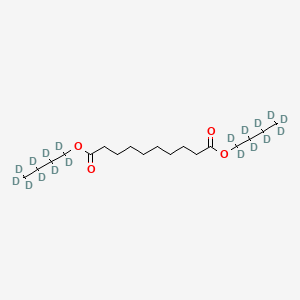
Di(n-butyl-d9) 1,10-Decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(n-butyl-d9) 1,10-Decanedioate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of decanedioic acid, where the hydrogen atoms in the butyl groups are replaced with deuterium (d9). This compound is often utilized as a reference material in various analytical applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(n-butyl-d9) 1,10-Decanedioate typically involves the esterification of decanedioic acid with deuterated butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Di(n-butyl-d9) 1,10-Decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of decanedioic acid and deuterated butanol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and deuterated butanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
Di(n-butyl-d9) 1,10-Decanedioate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Employed in the analysis of phthalates and other environmental contaminants.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Material Science: Applied in the development of new polymers and plasticizers.
作用機序
The mechanism of action of Di(n-butyl-d9) 1,10-Decanedioate is primarily related to its role as a reference material. Its stable isotopic labeling allows for precise quantification and analysis in various scientific experiments. The deuterium atoms provide a distinct mass difference, making it easily distinguishable from non-labeled compounds in mass spectrometry.
類似化合物との比較
Similar Compounds
Di(n-butyl) 1,10-Decanedioate: The non-deuterated version of the compound.
Diethyl 1,10-Decanedioate: An ester of decanedioic acid with ethyl groups.
Dibutyl Sebacate: An ester of sebacic acid with butyl groups.
Uniqueness
Di(n-butyl-d9) 1,10-Decanedioate is unique due to its stable isotopic labeling with deuterium. This labeling provides advantages in analytical applications, allowing for more accurate and sensitive detection compared to non-labeled compounds. Its use as a reference material in various fields highlights its importance in scientific research.
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
332.6 g/mol |
IUPAC名 |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2 |
InChIキー |
PYGXAGIECVVIOZ-QOUIYNNGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


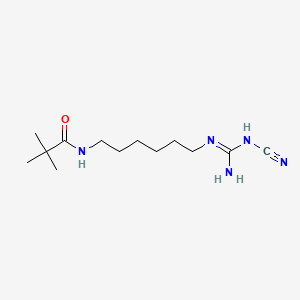
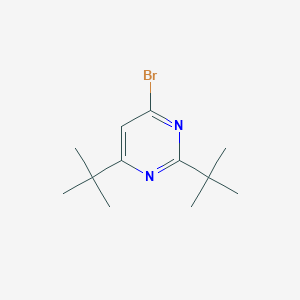

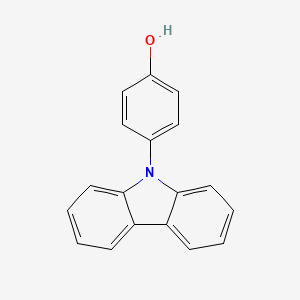
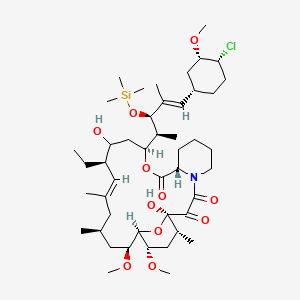
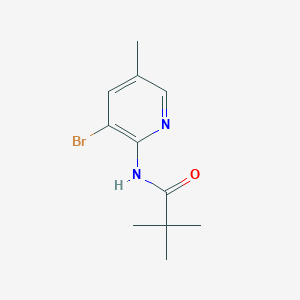
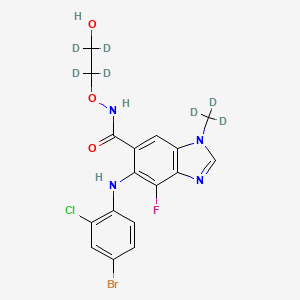
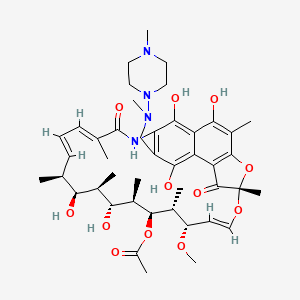
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
